N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and anticancer activities.
6-chlorobenzo[d][1,3]oxazin-4-one: Exhibits significant antibacterial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Demonstrates potent antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-10-11-17(19(13-16)27-2)21(25)23-15-7-5-6-14(12-15)22-24-18-8-3-4-9-20(18)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYWQDIZPCLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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